

# Toxicological Profile of Losartan Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Losartan azide |           |
| Cat. No.:            | B10830609      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **losartan azide** (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-yl]-1H-tetrazole), a known impurity in the synthesis of the angiotensin II receptor blocker, losartan. This document summarizes key toxicological findings, regulatory classifications, and the experimental methodologies used in its assessment.

#### **Executive Summary**

Initially identified as a potentially mutagenic impurity based on a positive bacterial reverse mutation assay (Ames test), subsequent in vivo testing has demonstrated that **losartan azide** is not mutagenic.[1][2][3] This has led to its reclassification by regulatory authorities as a non-mutagenic impurity, which can be controlled according to ICH Q3A/B guidelines.[2][3] While the immediate health risk at detected levels in pharmaceuticals is considered low, its presence is deemed unacceptable, necessitating strict control during the manufacturing process.[4][5]

### **Identification and Regulatory Status**

**Losartan azide** is an impurity that can form during the manufacturing of losartan active pharmaceutical ingredient (API).[1] Its presence in some sartan medicines prompted investigations by global regulatory bodies, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Coordination Group for Mutual Recognition and Decentralised Procedures – Human (CMDh).[2][6]



Initially, due to the positive Ames test, **losartan azide** was treated as a Class 2 impurity under the ICH M7 guideline, requiring control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[6][7] However, following negative results in in vivo mutagenicity studies, it has been reclassified as a Class 5 impurity, meaning it should be controlled as a non-mutagenic impurity.[2][3]

### **Quantitative Toxicological Data**

Quantitative toxicological data for **losartan azide** is limited in publicly available literature. The primary focus of investigation has been on its mutagenic potential. A Safety Data Sheet (SDS) for **losartan azide** provides qualitative acute toxicity information.

Table 1: Summary of Acute Toxicity Hazard Statements for Losartan Azide

| Endpoint                                         | Hazard Statement                 | GHS Classification            |
|--------------------------------------------------|----------------------------------|-------------------------------|
| Oral Toxicity                                    | Harmful if swallowed             | Acute toxicity - oral 4       |
| Dermal Toxicity                                  | Harmful in contact with skin     | Acute toxicity - dermal 4     |
| Inhalation Toxicity                              | Harmful if inhaled               | Acute toxicity - inhalation 4 |
| Skin Corrosion/Irritation                        | Causes skin irritation           | Skin irritation 2             |
| Eye Damage/Irritation                            | Causes serious eye irritation    | Eye irritation 2A             |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | STOT - single exposure 3      |
| Source: Cayman Chemical Safety Data Sheet[8]     |                                  |                               |

## **Genotoxicity and Mutagenicity Profile**

The assessment of the genotoxic potential of **losartan azide** has been a multi-step process, evolving with the availability of new data.

Table 2: Summary of Genotoxicity Studies for Losartan Azide



| Assay Type                                         | Result                | Classification<br>Implication                                                                                                   | Reference |
|----------------------------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>test) | Positive              | Initially classified as a potential mutagen (ICH M7 Class 2) requiring control at the Threshold of Toxicological Concern (TTC). | [2][6]    |
| In vivo Comet Assay                                | Negative              | Confirmed as non-<br>mutagenic in vivo.                                                                                         | [2][3]    |
| Final Regulatory<br>Conclusion                     | Non-mutagenic in vivo | Reclassified as a non-<br>mutagenic impurity<br>(ICH M7 Class 5) to<br>be controlled<br>according to ICH<br>Q3A/B guidelines.   | [2][3]    |

#### **Experimental Protocols**

Detailed experimental protocols for the specific studies performed on **losartan azide** are not fully available in the public domain. However, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD).

### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

• Principle: The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (e.g., rat liver S9 fraction), and plated on a



medium lacking the essential amino acid. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow and form colonies.

- General Procedure (Based on OECD TG 471):
  - Strains: A set of tester strains is selected to detect different types of mutations.
  - Metabolic Activation: The test is performed with and without an exogenous metabolic activation system to mimic mammalian metabolism.
  - Exposure: The tester strains are exposed to a range of concentrations of the test substance.
  - Incubation: The treated bacteria are incubated on a minimal medium.
  - Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

## In vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis Assay)

The in vivo comet assay is used to detect DNA strand breaks in eukaryotic cells.

- Principle: Animals (typically rodents) are exposed to the test substance. Cells are then
  isolated from various tissues, embedded in agarose on a microscope slide, and lysed.
  During electrophoresis under alkaline conditions, damaged DNA (containing fragments and
  single-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of
  the comet tail relative to the head is a measure of the level of DNA damage.
- General Procedure (Based on OECD TG 489):
  - Animal Dosing: Animals are administered the test substance, typically via the intended clinical route or a relevant systemic route.
  - Tissue Collection: After a defined exposure period, tissues of interest are collected.



- Cell Isolation and Embedding: Single-cell suspensions are prepared and embedded in agarose on slides.
- Lysis: The cells are lysed to remove membranes and proteins, leaving the DNA as nucleoids.
- Electrophoresis: The slides are subjected to electrophoresis at a high pH.
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
- Analysis: The extent of DNA migration (tail length, tail intensity) is quantified to assess DNA damage.

### **Visualizations**

Logical Workflow for Genotoxicity Assessment of Losartan Azide





Click to download full resolution via product page

Caption: Genotoxicity assessment workflow for losartan azide.



# **Decision Tree for Impurity Classification based on Mutagenicity Data**





Click to download full resolution via product page

Caption: Decision tree for classifying **losartan azide** impurity.

#### Conclusion

The toxicological evaluation of **losartan azide** serves as a case study in the rigorous assessment of pharmaceutical impurities. While initial in vitro data raised concerns about its mutagenic potential, subsequent in vivo studies provided crucial evidence to the contrary.[1][2] [3] This led to its classification as a non-mutagenic impurity, allowing for a risk-based control strategy in line with established international guidelines. For researchers and drug development professionals, this underscores the importance of a weight-of-evidence approach in toxicological risk assessment, where a hierarchy of testing, from in vitro to in vivo, is essential for accurate hazard characterization and informed decision-making. Continuous monitoring and control of such impurities remain a critical aspect of ensuring the safety and quality of pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BfArM Risk information Azido impurity in losartan [bfarm.de]
- 2. Losartan azide impurity confirmed as not an in vivo mutagen compound Guidance, Documents, Resources Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Losartan azide impurity confirmed as not an in vivo mutagen compound #4 by Yosukemino - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Azide impurity in 'sartan' blood pressure medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. Risk of the presence of mutagenic azido impurities in losartan active substance -European Directorate for the Quality of Medicines & HealthCare [edqm.eu]



- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Toxicological Profile of Losartan Azide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830609#toxicological-profile-of-losartan-azide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com